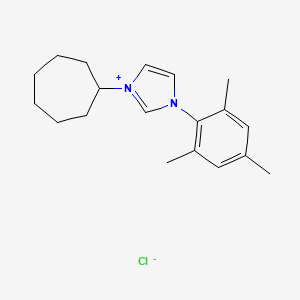

1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride

Description

1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride (CAS: 1583244-04-5) is a quaternary imidazolium salt with the molecular formula C₁₉H₂₇ClN₂ and a molecular weight of 318.89 g/mol. The compound features a cycloheptyl group at the N1 position and a mesityl (2,4,6-trimethylphenyl) substituent at the N3 position. This structural configuration imparts significant steric bulk and electron-donating properties, making it a candidate for applications in catalysis, ionic liquids, or supramolecular chemistry . The compound is commercially available with a purity of 97% and is supplied in quantities ranging from 100 mg to 5 g .

Properties

IUPAC Name |

1-cycloheptyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N2.ClH/c1-15-12-16(2)19(17(3)13-15)21-11-10-20(14-21)18-8-6-4-5-7-9-18;/h10-14,18H,4-9H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTCJGWNMMVMFV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCC3)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride typically involves the reaction of 1-cycloheptyl-1H-imidazole with mesityl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to achieve high yields and purity.

Chemical Reactions Analysis

1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloride ion in the compound can be substituted with other nucleophiles such as bromide or iodide under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Organic Synthesis

1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride has been utilized in several synthetic pathways due to its ability to stabilize reactive intermediates. It serves as a catalyst in:

- C-H Activation : The compound can facilitate the functionalization of C-H bonds, making it valuable in the synthesis of complex organic molecules.

- Cross-Coupling Reactions : It has been reported to enhance the efficiency of cross-coupling reactions between aryl halides and organometallic reagents, which are crucial for building diverse chemical libraries.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its interactions with microbial membranes suggest potential applications in developing new antimicrobial agents. Preliminary studies have shown that it may disrupt microbial cell integrity, making it a candidate for further investigation as an antimicrobial formulation.

Anti-inflammatory Properties

There is emerging evidence that this compound may possess anti-inflammatory effects. Its structure allows for interactions with biological membranes, which could lead to modulation of inflammatory pathways. However, more research is required to elucidate the specific mechanisms through which it exerts these effects .

Case Studies

Several studies have highlighted the applications of imidazole derivatives, including this compound:

- Antimicrobial Evaluation : In one study, derivatives were tested against various bacterial strains, showing promising results that warrant further exploration into their potential as therapeutic agents .

- Anti-inflammatory Research : Another investigation focused on the synthesis of imidazole derivatives for their anti-inflammatory effects, demonstrating how structural modifications can influence biological activity .

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility :

- The target compound’s bulky substituents likely reduce solubility in polar solvents compared to hydrophilic analogs like 1-(2-hydroxyethyl)-3-methyl-1H-imidazol-3-ium chloride .

- Long alkyl chains (e.g., dodecyl in CAS 114569-84-5) enhance solubility in organic solvents , whereas the mesityl group may favor aromatic or chlorinated solvents.

- Thermal Stability :

Biological Activity

1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial and potential anti-inflammatory applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₉H₂₇ClN₂, with a molecular weight of approximately 318.88 g/mol. The compound features a unique imidazolium structure characterized by a cycloheptyl group at position 1 and a mesityl group at position 3. These substituents contribute to its distinctive chemical properties, enhancing its reactivity and biological interactions .

Antimicrobial Activity

The antimicrobial activity of this compound has been investigated through various studies, revealing its effectiveness against a range of microbial pathogens.

The mechanism underlying the antimicrobial activity is believed to involve disruption of microbial cell membranes. The lipophilic nature of the cycloheptyl and mesityl groups allows for interaction with lipid bilayers, leading to compromised cell integrity and leakage of cellular contents .

Research Findings

A study reported that imidazolium salts, including this compound, exhibited varying minimum inhibitory concentration (MIC) values depending on their structural features. The presence of longer alkyl chains was correlated with increased antimicrobial efficacy . For example, in tests against Staphylococcus aureus and Escherichia coli, MIC values were reported as low as 4–8 μg/mL for structurally similar compounds with optimal chain lengths .

Anti-inflammatory Potential

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Its interactions with cellular components could provide insights into its potential therapeutic applications in inflammation-related conditions. However, further research is necessary to elucidate the exact mechanisms involved .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride | Imidazolium Chloride | Smaller cycloalkyl group |

| 1-Methyl-3-mesityl-1H-imidazol-3-ium chloride | Imidazolium Chloride | Methyl group instead of cycloalkyl |

| 1-(2-Methylpropyl)-3-mesityl-1H-imidazol-3-ium chloride | Imidazolium Chloride | Branched alkyl substituent |

The larger cycloheptyl group in this compound may enhance its biological activity compared to others with smaller substituents .

Case Studies

Several case studies have highlighted the biological efficacy of imidazolium salts:

- Cetinkaya et al. Study : This research demonstrated that variations in substituents significantly impacted antimicrobial activity. The mesitylmethyl derivative showed enhanced effectiveness against S. aureus and E. faecalis, with MIC values reaching as low as 3.12 μg/mL when paired with specific anions .

- Pernak's Investigation : A series of alkoxymethylimidazolium salts were tested against various bacterial strains. The results indicated that structural modifications could lead to significant changes in antimicrobial potency, reinforcing the importance of substituent choice .

Q & A

Q. What are the standard synthetic protocols for preparing 1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example:

- Dissolve 0.01 moles of the imidazole precursor in acetone, add anhydrous potassium carbonate (0.02 moles), and slowly introduce chloroacetyl chloride (0.01 moles) under cold conditions .

- Stir for 5–6 hours, remove solvents under reduced pressure, wash with aqueous sodium bicarbonate, and recrystallize from ethanol to obtain a pure product.

- Key Parameters : Reaction temperature (0–5°C), solvent choice (acetone for solubility), and stoichiometric control to minimize side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., cycloheptyl and mesityl groups) and ionic structure .

- FT-IR : Identify characteristic absorptions for the imidazolium ring (C–N stretching at ~1600 cm) and chloride counterion .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How is the crystal structure of this compound determined?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, with SHELXS/SHELXD for structure solution .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters and confirm stereochemistry .

- Data Collection : High-resolution data (e.g., Cu-Kα radiation) and low-temperature (93 K) measurements to reduce thermal motion artifacts .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility (e.g., imidazolium ring puckering) that may not be captured in static X-ray structures .

- Complementary Techniques : Pair SCXRD with DFT calculations to model electronic environments, or employ solid-state NMR to bridge solution- and solid-phase data .

- Case Study : For hygroscopic intermediates, ensure rigorous drying and solvent exclusion during crystallization to avoid hydrate formation .

Q. What strategies optimize reaction yields for sterically hindered derivatives?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of bulky substituents .

- Catalyst Design : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution kinetics .

- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction times .

Q. How is the anti-inflammatory activity of this compound evaluated in preclinical models?

- Methodological Answer :

- Carrageenan-Induced Edema : Administer the compound (100 mg/kg) to Wistar rats, measure paw volume changes via plethysmometer, and calculate inhibition using .

- Control Groups : Compare with phenylbutazone (standard anti-inflammatory) and vehicle (1% Tween 80) to validate assay sensitivity .

- Statistical Analysis : Use ANOVA with post-hoc tests to assess significance (p < 0.05) across triplicate groups .

Q. What computational methods support the interpretation of crystallographic data?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to compare bond lengths/angles with experimental SCXRD data .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···Cl) to explain packing motifs .

- SHELXL Constraints : Apply restraints for disordered solvent molecules or counterions during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.